molecular formula C26H41O4- B420270 3-(Acetyloxy)cholan-24-oate

3-(Acetyloxy)cholan-24-oate

Cat. No.: B420270
M. Wt: 417.6g/mol
InChI Key: FCQRLHQHKFKTQE-BVACXZHMSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Cholan-24-oate Derivatives in Biological Systems

Cholan-24-oate derivatives, commonly known as bile acids, are critical physiological molecules synthesized from cholesterol in the liver. wgtn.ac.nz In biological systems, their primary role is to facilitate the digestion and absorption of dietary fats and fat-soluble vitamins in the intestine. frontiersin.org Beyond this classic function as biological detergents, bile acids are now recognized as versatile signaling molecules that regulate their own synthesis and transport, as well as influence broad metabolic pathways including glucose, lipid, and energy homeostasis. wgtn.ac.nzevitachem.com

These derivatives exert their signaling effects primarily through the activation of nuclear receptors, such as the Farnesoid X Receptor (FXR), and G-protein coupled receptors like TGR5. wgtn.ac.nzevitachem.com The interaction with these receptors can modulate the expression of genes involved in lipid metabolism and inflammation. evitachem.com The specific structure of the bile acid, including the number and orientation of hydroxyl groups on the steroid nucleus, determines its receptor affinity and subsequent physiological effects. This structural diversity, arising from both host and gut microbiota metabolism, results in a complex pool of cholan-24-oate derivatives with distinct regulatory roles. frontiersin.org Consequently, synthetic derivatives are developed to study these pathways and as potential therapeutic agents for metabolic and liver-related diseases. lookchem.com

Significance of Acetyloxy Moieties in Steroid Functionalization

The introduction of functional groups into a steroid's core structure is a fundamental strategy in medicinal chemistry to modify its chemical and biological properties. numberanalytics.com The acetyloxy group (–OAc), introduced via an acetylation reaction, is particularly significant in steroid functionalization for several reasons.

Acetylation is a common method to protect hydroxyl groups during multi-step chemical syntheses. evitachem.com For instance, in the synthesis of complex bile acid dimers, a hydroxyl group can be acetylated to prevent it from reacting while other parts of the molecule are modified; the acetyl group can then be removed under specific conditions to restore the hydroxyl function. nih.gov

Furthermore, converting a hydroxyl group to an acetyloxy moiety alters the molecule's physicochemical properties, such as its polarity, solubility, and ability to form hydrogen bonds. mdpi.com This change can influence how the steroid interacts with biological receptors and membranes, potentially enhancing its biological activity or altering its pharmacokinetic profile. numberanalytics.commdpi.com In some cases, the acetyloxy group itself is crucial for the desired biological effect. The process of functionalizing C-H bonds to introduce oxygen-containing groups like acetoxy functions is a key area of research for creating novel steroid analogues with potential therapeutic applications. researchgate.net

Role as a Structural Scaffold in Bile Acid Chemistry

The rigid, tetracyclic framework of the cholan-24-oate molecule provides a unique and valuable three-dimensional scaffold in chemistry. mdpi.com This steroidal backbone is not only structurally well-defined but also presents multiple sites for selective chemical modification, such as the hydroxyl groups at various positions (e.g., C-3, C-7, C-12) and the carboxylic acid group on the side chain. evitachem.commdpi.com

This inherent structural versatility makes cholan-24-oate and its derivatives, including 3-(Acetyloxy)cholan-24-oate, ideal platforms for applications in supramolecular and combinatorial chemistry. mdpi.com Researchers have utilized the bile acid scaffold to construct complex molecular architectures, including synthetic receptors and bioconjugates. mdpi.comacs.org By attaching different chemical moieties to the various functionalization points on the steroid, libraries of diverse compounds can be generated. mdpi.com This approach is instrumental in drug discovery for developing new ligands for biological receptors or creating molecules with novel functions. wgtn.ac.nzmdpi.com The defined spatial arrangement of substituents on the rigid steroid core allows for the precise presentation of functional groups, facilitating the study of molecular recognition and cooperative interactions. mdpi.com

Data Tables

Table 1: Physicochemical Properties of Methyl (3α,5α)-3-(acetyloxy)-6-oxocholan-24-oate

Property Value
Molecular Formula C27H42O5
Molecular Weight 446.62 g/mol

Data sourced from TargetMol. targetmol.com

Table 2: Physicochemical Properties of 3α-Acetyloxy-7-oxo-5β-cholan-24-oic acid methyl ester

Property Value
CAS Number 10452-65-0
Molecular Formula C27H42O5
Molecular Weight 446.627 g/mol
Polar Surface Area (PSA) 69.67 Ų
LogP 5.34530

Data sourced from LookChem. lookchem.com

Table 3: Physicochemical Properties of Methyl 12-(acetyloxy)-3-oxocholan-24-oate

Property Value
Molecular Formula C27H42O5
Molecular Weight 446.6 g/mol
Hydrogen Bond Acceptor Count 5
Hydrogen Bond Donor Count 0
Rotatable Bond Count 7
Topological Polar Surface Area 69.7 Ų
XLogP3-AA 5.4

Data sourced from PubChem. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H41O4-

Molecular Weight

417.6g/mol

IUPAC Name

4-[(3R,5R,10S,13R,17R)-3-acetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C26H42O4/c1-16(5-10-24(28)29)21-8-9-22-20-7-6-18-15-19(30-17(2)27)11-13-25(18,3)23(20)12-14-26(21,22)4/h16,18-23H,5-15H2,1-4H3,(H,28,29)/p-1/t16?,18-,19-,20?,21-,22?,23?,25+,26-/m1/s1

InChI Key

FCQRLHQHKFKTQE-BVACXZHMSA-M

SMILES

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C

Isomeric SMILES

CC(CCC(=O)[O-])[C@H]1CCC2[C@@]1(CCC3C2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)C

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C

Origin of Product

United States

Chemical Synthesis and Synthetic Methodologies for 3 Acetyloxy Cholan 24 Oate and Its Derivatives

Esterification and Acetylation Reactions in Cholane (B1240273) Synthesis

Esterification and acetylation are fundamental reactions in the synthesis of cholane derivatives, allowing for the protection or modification of hydroxyl and carboxylic acid groups. evitachem.commdpi.com These reactions are often the initial steps in more complex synthetic pathways.

The acetylation of the hydroxyl group at the C-3 position of the cholane steroid nucleus is a common strategy to create derivatives like 3-(Acetyloxy)cholan-24-oate. This reaction is typically achieved using acetylating agents such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine (B92270). evitachem.comjst.go.jp The reactivity of the hydroxyl groups on the bile acid skeleton generally follows the order C-3 > C-7 > C-12, allowing for a degree of selective modification. mdpi.com For instance, in the synthesis of various bile acid derivatives, the 3α-hydroxyl group is selectively acetylated using acetic anhydride in pyridine to yield the corresponding 3α-acetoxy derivative. jst.go.jp This protection step is often crucial before performing further modifications on other parts of the molecule. tandfonline.com

In some synthetic schemes, the acetylation is not limited to the 3-position. For example, the synthesis of methyl 3,7-bis(acetyloxy)-12-hydroxycholan-24-oate involves the acetylation of hydroxyl groups at both the C-3 and C-7 positions. evitachem.com This highlights the ability to manipulate multiple sites on the cholane backbone to generate a diverse range of acetylated derivatives.

The carboxylic acid group at the C-24 position of the cholane side chain is another key site for chemical modification. Esterification of this group can alter the polarity and solubility of the bile acid derivative. mdpi.com A common method for this transformation is the Fischer esterification, where the carboxylic acid is treated with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comchemguide.co.uk

For example, C24 bile acids can be almost instantaneously converted to their methyl esters at 50°C using a reagent of acetyl chloride in methanol. nih.gov This method is efficient for producing methyl esters, a common modification in the synthesis of bile acid derivatives. jst.go.jpgoogle.com The synthesis of methyl 3α-acetoxy-7-oxo-5β-cholan-24-oate, an intermediate for other bile acid derivatives, utilizes this type of esterification. lookchem.com The choice of alcohol can be varied to produce different esters, although the reaction time may change depending on the alcohol used. nih.gov

Reaction Type Functional Group Typical Reagents Product Example Reference
Acetylation3β-hydroxylAcetic anhydride, Pyridine3α-Acetyloxy-12α-hydroxy-5β-cholan-24-oic acid jst.go.jp
Esterification24-carboxylic acidMethanol, Acid Catalyst (e.g., H₂SO₄)Methyl 3α,12α-Dihydroxy-5β-cholan-24-oate jst.go.jp

Acetylation at the 3β-hydroxyl group.

Targeted Functionalization and Stereoselective Synthesis

The introduction of ketone functionalities onto the cholane skeleton, often by oxidation of hydroxyl groups, provides a handle for further stereoselective modifications. tandfonline.com Enantioselective hydrogenation of these ketone moieties is a powerful technique to generate specific chiral alcohols. nih.gov This method utilizes chiral catalysts, such as ruthenium or rhodium complexes with chiral ligands, to selectively add hydrogen to one face of the carbonyl group, resulting in a high enantiomeric excess of one stereoisomer. nih.govnih.govorganic-chemistry.org

While direct examples for this compound are not prevalent in the provided results, the principle is widely applied in steroid chemistry. For instance, the reduction of a 12-oxo group on a cholane derivative was achieved using a borane (B79455) tert-butylamine (B42293) complex. nih.gov More advanced methods use chiral oxazaborolidine reagents for the stereoselective reduction of acetylenic ketones on steroid side chains. google.com These reactions are crucial for synthesizing specific stereoisomers that may have distinct biological activities. researchgate.net

Controlling the stereochemistry at specific carbon atoms of the cholane nucleus is essential for synthesizing isomers of naturally occurring bile acids. google.com For example, the epimerization of hydroxyl groups, a reversible change in stereochemistry from the α to the β configuration or vice versa, can be achieved through an oxidation-reduction sequence involving a stable oxo-bile acid intermediate. nih.govnih.gov

Synthetic strategies have been developed to produce specific isomers, such as 3α-hydroxy-5α-cholanic acid from hyodeoxycholic acid, which involves a series of reactions including oxidation and selective reduction to control the stereochemistry at C-3 and C-5. google.com Reductive amination is another method used to introduce amino groups with specific stereochemistry at positions like C-3, yielding epimeric mixtures that can then be separated. nih.gov These methods allow for the creation of a wide array of cholane derivatives with defined stereochemical arrangements, which is fundamental for structure-activity relationship studies.

Methodology Target Key Features Example Application Reference
Enantioselective HydrogenationKetone groupsUse of chiral catalysts (Ru, Rh) to produce specific alcohol stereoisomers.General synthesis of optically active secondary alcohols. nih.govnih.gov
Stereoselective ReductionKetone groupsUse of reagents like borane complexes or chiral oxazaborolidines.Reduction of a 12-oxo group in a cholane derivative. nih.govgoogle.com
Oxidation/Reduction SequenceHydroxyl groupsReversible epimerization via a ketone intermediate to change stereochemistry.Formation of iso-bile acids. nih.govnih.gov
Multi-step SynthesisSteroid nucleusSequential reactions to control stereochemistry at multiple centers.Synthesis of 3α-hydroxy-5α-cholanic acid from hyodeoxycholic acid. google.com

Enantioselective Hydrogenation of Ketone Moieties.

Synthesis of Advanced Cholanate Derivatives and Bioconjugates

The cholane scaffold serves as a versatile platform for the synthesis of advanced derivatives and bioconjugates. mdpi.comacs.org By attaching various molecules to the bile acid core, researchers can create novel compounds for a range of applications.

The hydroxyl and carboxyl groups on bile acids are key reactive sites for conjugation. acs.org A common approach involves linking biologically active molecules to the C-24 carboxylic acid terminus. acs.org For example, new bioconjugates of lithocholic, deoxycholic, and cholic acids have been synthesized by first creating propargyl esters of the bile acids. acs.orgnih.gov These esters then undergo a "click chemistry" reaction with an azide-modified molecule, such as gramine, to form a stable triazole linkage. acs.orgnih.gov

Similarly, bile acids have been conjugated with the antibacterial agent triclosan (B1682465) by attaching its phenolic moiety to the activated carboxylic acid group of the bile acid. acs.org Another strategy involves creating conjugates through amide bond formation. For instance, deoxycholic acid (DCA) was first acetylated at the 3α-hydroxyl group, and then the resulting compound was coupled with various amino acid methyl esters using coupling agents like EDCI and DMAP. jst.go.jp

These synthetic strategies allow for the creation of a diverse library of bile acid derivatives, where the properties of the parent bile acid are combined with those of the conjugated molecule. acs.orglabmanager.com This approach has been used to develop compounds with potential applications in various fields, including drug delivery and antimicrobial research. mdpi.comacs.orgresearchgate.net

Conjugation with Amino Acid Moieties

The conjugation of bile acids with amino acids is a key metabolic process in the liver, and synthetic analogues of these conjugates are of considerable interest. While specific examples detailing the direct conjugation of amino acids to this compound were not prevalent in the provided search results, the general principles of bile acid-amino acid conjugation are well-established. Typically, the carboxylic acid at C-24 is activated, often by conversion to an acyl chloride or through the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) in the presence of a catalyst such as N,N-4-dimethylaminopyridine (DMAP). nih.gov This activated intermediate is then reacted with the amino group of the desired amino acid to form an amide bond. This approach has been used to synthesize various bile acid-amino acid conjugates. nih.gov

Linkage via Ethylene (B1197577) Glycol and Diaminoalkane Units

To explore the impact of linker length and type on biological activity, derivatives of 3α-acetoxy-5β-cholan-24-oic acid have been synthesized with ethylene glycol and diaminoalkane units. nih.gov One approach involves the esterification of 3α-acetoxy-5β-cholan-24-oic acid with various ethylene glycol derivatives to introduce a hydroxyl-terminated linker at the C-24 position. nih.gov For instance, 2-hydroxyethyl (3α,5β)-3-(acetyloxy)cholan-24-oate was synthesized with a 76% yield. nih.gov

Similarly, diaminoalkane units of varying lengths have been incorporated. This is typically achieved by first converting the carboxylic acid of 3α-acetoxy-5β-cholan-24-oic acid to an acyl chloride using a reagent like oxalyl chloride. nih.gov The resulting acyl chloride is then reacted with a diaminoalkane to form an amide linkage. nih.gov To allow for further modifications, the terminal amino group of the diaminoalkane is often protected, for example, with a tert-butoxycarbonyl (BOC) group. nih.gov

These linker-modified cholanates can then be further conjugated with other molecules, such as fatty acids, to create hybrid molecules. nih.gov

Table 1: Synthesis of Ethylene Glycol and Diaminoalkane Linked this compound Derivatives

Starting Material Reagent(s) Product Yield Reference
3α-Acetoxy-5β-cholan-24-oic acid Ethylene glycol, EDCl·HCl, DMAP 2-Hydroxyethyl (3α,5β)-3-(acetyloxy)cholan-24-oate 76% nih.gov
3α-Acetoxy-5β-cholan-24-oic acid Oxalyl chloride, then diaminoalkane Diaminoalkane-linked amide derivative Not specified nih.gov

Formation of Triazole-linked Bioconjugates

"Click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for creating triazole-linked bioconjugates of bile acids. nih.govacs.orgresearchgate.net This methodology allows for the efficient and specific linkage of the cholanate scaffold to other molecules, such as indole (B1671886) alkaloids. nih.govacs.org

The synthesis of these conjugates typically involves two key components: a bile acid derivative containing an azide (B81097) or alkyne functionality and a complementary alkyne- or azide-functionalized molecule. For example, propargyl 3α-acetyl-5β-cholan-24-oate can be reacted with an azido-functionalized indole derivative in the presence of a copper catalyst to form a 1,2,3-triazole ring, linking the two moieties. nih.govacs.org

A specific example is the synthesis of {1-[(N-Acetyl-methylindole)-3-methylene]-1H-1,2,3-triazole-4-yl} methyl 3α-acetoxy-cholan-24-oate. nih.govacs.org The formation of the triazole ring is confirmed by characteristic signals in the 1H NMR spectra, such as the proton signal of the C30-H of the triazole ring appearing around 7.57-7.58 ppm. nih.govacs.org The carbon signals of the triazole ring are also diagnostic in the 13C NMR spectra. nih.govacs.org

This method has been used to create a variety of bile acid-indole bioconjugates with different substitution patterns on both the steroid and indole rings. nih.govacs.org

Synthesis of Seco-Cholanate Structures

Seco-cholanates are bile acid derivatives in which one of the rings of the steroid nucleus has been cleaved. The synthesis of 3,4-seco-cholanate structures can be achieved through oxidative cleavage of a diol precursor. researchgate.net

For instance, the synthesis of 3,4-seco-12α-hydroxy-5β-cholan-3,4,24-trioic acid starts from deoxycholic acid. researchgate.net A key intermediate is a 3β,4β-dihydroxy derivative, which is then subjected to oxidative cleavage using sodium periodate (B1199274) (NaIO4). researchgate.net This reaction breaks the C3-C4 bond, leading to the formation of the seco-steroid structure with two new carboxylic acid groups at positions 3 and 4. researchgate.net

Another approach to seco-bile acids involves a novel route starting from chenodeoxycholic acid to create 3-aza-bile acids. wgtn.ac.nzwgtn.ac.nz This synthesis proceeds through isomeric intermediates, tert-butyl-2-hydroxy-7α-(benzyloxymethyl)oxy-4-amino-3-nor-3,4-seco-5β-cholan-24-oate and tert-butyl-2-amino-4-hydroxy-7α-(benzyloxymethyl)oxy-3-nor-3,4-seco-5β-cholan-24-oate. wgtn.ac.nzwgtn.ac.nz

Synthesis of Abeo-Bile Acid Analogues

Abeo-bile acids are rearranged steroid derivatives where a ring contraction or expansion has occurred. The synthesis of 14(13→12)-abeo-bile acids involves a Wagner-Meerwein rearrangement. researchgate.net This type of rearrangement can be initiated from a suitably functionalized cholic acid derivative. acs.org

For example, the synthesis of 3α,7-dihydroxy-14(13→12)abeo-5β,12α(H),13β(H)-cholan-24-oic acids has been reported. nih.gov The synthesis starts from cholic acid and involves the formation of methyl 3α,7α-diacetyloxy-12-oxo-5β-cholan-24-oate as a key intermediate. nih.gov The rearrangement leads to the formation of the characteristic abeo-steroid skeleton. These novel bile acid analogues are synthesized to explore structure-activity relationships. researchgate.net

Catalytic Approaches in Cholanate Derivatization

Catalytic methods play a crucial role in the selective derivatization of cholanates. Transition metal catalysts are employed for various transformations, including C-H insertion and cycloaddition reactions. wgtn.ac.nz For instance, Rh(II) catalysts have been investigated for C-H insertion reactions via diazodecomposition in the synthesis of obeticholic acid analogues. wgtn.ac.nz

Copper-catalyzed reactions, particularly "click chemistry," are widely used for the synthesis of triazole-linked derivatives, as discussed in section 2.3.3. arkat-usa.org Furthermore, catalytic hydrogenation is a key step in the synthesis of saturated abeo-bile acid analogues, where it follows a Nametkin-type rearrangement. acs.org The choice of catalyst can influence the stereochemical outcome of the hydrogenation. acs.org

Light-mediated reactions and a range of Cu(I), Cu(II), Rh(II), and Re(VI) complexes have also been explored for the decomposition of diazo functionalities to achieve intermolecular cyclopropanations, although with limited success on sterically hindered substrates. wgtn.ac.nzwgtn.ac.nz

Biochemical Mechanisms and Interactions of 3 Acetyloxy Cholan 24 Oate Derivatives

Molecular Target Interactions

As a bile acid derivative, 3-(Acetyloxy)cholan-24-oate and related acetylated bile acids are recognized as signaling molecules that can interact with specific receptors to elicit cellular responses. evitachem.comwgtn.ac.nz The primary molecular targets for bile acids are nuclear receptors and G-protein coupled receptors. metwarebio.com While direct binding data for this compound is not extensively detailed, the activities of its parent compounds and similar derivatives suggest likely interactions.

Key molecular targets for bile acids include:

Farnesoid X Receptor (FXR) : A nuclear receptor that serves as a primary sensor for bile acids. frontiersin.orgmdpi.com

G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5) : A membrane-bound receptor activated by specific bile acids. metwarebio.comjst.go.jp

Vitamin D Receptor (VDR) : Lithocholic acid and its derivatives have been shown to activate VDR. nih.gov

The acetylation at the 3-position can modify the affinity and activity of the bile acid at these receptors compared to its non-acetylated counterpart, lithocholic acid. This modification can alter the compound's polarity and spatial conformation, potentially leading to different downstream signaling outcomes.

Modulation of Biochemical Pathways

The interaction of this compound derivatives with their molecular targets initiates a cascade of events that modulate several key biochemical pathways. evitachem.com Activation of these receptors by bile acids influences the transcription of numerous genes involved in metabolic regulation. frontiersin.org

Key modulated pathways include:

Bile Acid Homeostasis : Regulation of genes involved in the synthesis, transport, and enterohepatic circulation of bile acids. nih.govfrontiersin.org

Lipid Metabolism : Control over genes responsible for the metabolism of cholesterol and triglycerides. nih.govfrontiersin.org

Glucose Homeostasis : Bile acid signaling has been increasingly recognized for its role in regulating blood sugar levels. frontiersin.orgjst.go.jp

Inflammatory Pathways : FXR activation can lead to the inhibition of pro-inflammatory signaling pathways, such as those mediated by NF-κB. mdpi.commdpi.com

The acetylation of the bile acid can fine-tune these modulatory effects. For instance, the acetylation state of FXR itself, regulated by enzymes like p300, can impact its transcriptional activity, suggesting that acetylated ligands might participate in a complex regulatory network. mdpi.comnih.gov

Role in Lipid Metabolism

Bile acids, including derivatives like this compound, are central to lipid metabolism. nih.gov They are not only essential for the digestion and absorption of dietary fats and fat-soluble vitamins but also act as signaling molecules that regulate lipid and glucose homeostasis. nih.govmetwarebio.com The enterohepatic circulation of bile acids is crucial for these functions, and disruptions can lead to metabolic disorders. metwarebio.com

Bile acids are the primary products of cholesterol catabolism in the liver, making their synthesis a major route for cholesterol elimination. metwarebio.comnih.gov The regulation of bile acid synthesis is, therefore, directly linked to maintaining cholesterol balance. nih.gov By activating FXR, bile acids initiate a negative feedback loop that controls their own production from cholesterol. frontiersin.org This signaling helps to prevent the accumulation of excess cholesterol. Furthermore, some studies on bile acid bioconjugates have predicted activities such as cholesterol antagonism and antihypercholesterolemic effects, highlighting the therapeutic potential of modified bile acids in managing cholesterol levels. mdpi.com

The synthesis of bile acids from cholesterol is a multi-step enzymatic process primarily occurring in the liver. nih.gov The classical pathway is initiated by the enzyme Cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step. nih.govnih.gov

Bile acids regulate their own synthesis through a sophisticated feedback mechanism primarily involving the nuclear receptor FXR. frontiersin.org When bile acid levels are high in the liver, they bind to and activate FXR. frontiersin.org Activated FXR then induces the expression of a transcriptional repressor called the small heterodimer partner (SHP). nih.govijbs.com SHP, in turn, inhibits the activity of liver receptor homolog-1 (LRH-1), a key transcription factor required for the expression of the CYP7A1 gene. This leads to a decrease in CYP7A1 enzyme production and, consequently, a reduction in the synthesis of new bile acids from cholesterol. frontiersin.org

In the intestine, FXR activation by bile acids induces the production of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in mice). frontiersin.orgmdpi.com FGF19 travels through the portal vein to the liver, where it binds to its receptor (FGFR4) and activates a signaling cascade that also results in the potent repression of CYP7A1 expression. frontiersin.orgmdpi.com

Key Proteins in FXR-Mediated Bile Acid Synthesis Regulation
ProteinFunctionEffect of FXR ActivationReference
Farnesoid X Receptor (FXR)Nuclear receptor; primary bile acid sensor.Activated by bile acids. frontiersin.org
Small Heterodimer Partner (SHP)Transcriptional repressor.Expression is induced. nih.gov
Cholesterol 7α-hydroxylase (CYP7A1)Rate-limiting enzyme in bile acid synthesis.Expression is repressed (indirectly via SHP and FGF19). frontiersin.orgmdpi.com
Fibroblast Growth Factor 19 (FGF19)Hormone produced in the intestine.Production is induced. frontiersin.org

Cholesterol Metabolism Pathways.

Interaction with Nuclear Receptors (e.g., Farnesoid X Receptor (FXR))

The Farnesoid X Receptor (FXR) is a central hub in the metabolic signaling network controlled by bile acids. frontiersin.org Upon activation by a ligand, such as a bile acid, FXR forms a heterodimer with the Retinoid X Receptor (RXR). ijbs.com This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription. ijbs.com

The potency of different bile acids as FXR agonists varies, with chenodeoxycholic acid (CDCA) being the most potent endogenous activator. frontiersin.org The structural modifications of bile acids, such as the acetylation found in this compound, can alter their binding affinity and efficacy at the FXR ligand-binding domain.

Effects on Cellular Processes

The activation of signaling pathways by this compound and its derivatives can influence a variety of fundamental cellular processes. Bile acid signaling is known to impact cell proliferation, inflammation, and apoptosis. mdpi.com For example, some derivatives of lithocholic acid have been investigated for their effects on apoptosis in tumor cells. nih.gov

Investigation of Apoptotic Pathways

The induction of programmed cell death, or apoptosis, is a significant mechanism through which certain bile acid derivatives exert their biological effects, particularly in the context of anticancer research. mdpi.com The structural modification of bile acids, such as the introduction of an acetyl group at the 3-position of the cholan-24-oate scaffold, can lead to compounds with enhanced pro-apoptotic capabilities. mdpi.comjst.go.jp These synthetic derivatives are being explored for their potential to selectively trigger cell death in cancerous cells. mdpi.com

Studies have shown that certain hybrid molecules based on 3α-acetoxy-5β-cholan-24-oic acid can effectively induce apoptosis in tumor cell lines. For instance, in a study involving Jurkat tumor cells, specific derivatives were observed to cause a high percentage of cells to enter early and late phases of apoptosis. nih.gov One such compound, a conjugate of the acetylated bile acid, demonstrated significant apoptotic induction at nanomolar concentrations. nih.gov Another derivative, 2-(3α-acetyloxy-12α-hydroxy-5β-cholan-24-oxo-24-yl)amino-3-methyl-butyric acid methyl ester (DCA5b), has also been identified as a potent inducer of apoptosis in several human cancer cell lines. jst.go.jp The pro-apoptotic effect of hydrophobic bile acids is a key area of investigation for potential therapeutic applications in gastrointestinal cancers. scispace.com

Table 1: Apoptotic Activity of this compound Derivatives in Jurkat Tumor Cells

Compound ID Concentration (µM) Percentage of Apoptotic Cells (Early and Late Phase)
Compound 24b 0.1 64%
Compound 24b 0.05 83%
Compound 24c 0.1 -

Data sourced from a study on hybrid molecules based on lithocholic acid. nih.gov

Caspase Activation

A primary route through which this compound derivatives and other bile acids induce apoptosis is through the activation of caspases, a family of cysteine-aspartic acid proteases that execute cell death. mdpi.comd-nb.info Caspase-3 is a key executioner caspase, which exists as an inactive zymogen dimer in the cytoplasm. d-nb.info Its activation is a critical step in the apoptotic cascade. nih.gov

The activation process involves proteolytic cleavage of procaspase-3 to form the active p17 and p12 subunits. d-nb.info This cleavage can be initiated by upstream initiator caspases, which are themselves activated by pro-apoptotic signals. d-nb.infoscielo.org.ar Once activated, caspase-3 proceeds to cleave numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as cell blebbing, condensation, and DNA fragmentation. d-nb.infonih.gov Studies on apoptosis induced by experimental cerebral ischemia have shown a clear timeline where caspase-3 activation precedes the appearance of DNA laddering and other apoptotic features. nih.gov The release of mitochondrial proteins like cytochrome c into the cytosol is a key event that triggers the activation of the caspase cascade. nih.govscielo.org.ar

Reactive Oxygen Species (ROS) Production

The pro-apoptotic activity of hydrophobic bile acids, including derivatives of this compound, is often linked to the generation of reactive oxygen species (ROS). scispace.com ROS are chemically reactive molecules containing oxygen that, at high levels, can induce significant cellular damage and trigger apoptosis. The consequence of elevated ROS can be a high level of apoptosis, implicating bile acids in the progression of cellular necrosis and fibrosis under certain conditions. scispace.com This apoptotic effect, driven by ROS, is also being investigated for its therapeutic potential in cancer treatment. scispace.com

Mitochondrial Function Modulation

Derivatives of this compound and other modified bile acids have been shown to modulate mitochondrial function, which is intrinsically linked to apoptotic pathways. researchgate.netnih.gov Mitochondria play a central role in cellular energy metabolism and are key regulators of programmed cell death. scielo.org.arnih.gov Mitochondrial dysfunction is a well-documented mechanism in several diseases. researchgate.net

Research into novel bile acid derivatives has demonstrated their capacity to influence key parameters of mitochondrial health, such as cellular ATP levels and mitochondrial membrane potential. researchgate.netnih.govmdpi.com In studies using fibroblasts from patients with Parkinson's Disease, a condition associated with mitochondrial dysfunction, certain synthetic bile acid derivatives were shown to boost mitochondrial function, in some cases more effectively and at lower concentrations than the benchmark compound ursodeoxycholic acid (UDCA). researchgate.netnih.gov These compounds were able to increase cellular ATP levels and enhance the mitochondrial membrane potential after treatment. researchgate.netnih.gov The modulation of mitochondrial function is a critical aspect of the biological activity of these compounds, as the release of pro-apoptotic proteins from the mitochondrial intermembrane space, such as cytochrome c, is a direct trigger for the caspase-dependent apoptotic pathway. scielo.org.ar

Table 2: Effect of Bile Acid Derivatives on Mitochondrial Function in LRRK2G2019S Patient Fibroblasts

Compound Effect on Cellular ATP Levels Effect on Mitochondrial Membrane Potential
UDCA Increase Increase
Compound 4 Increase, higher maximal effect and lower EC50 than UDCA Increase, higher maximal effect and lower EC50 than UDCA
Compound 7 Increase Increase
Compound 24 No robust increase No robust increase

Data adapted from studies on novel C-nor-D-homo bile acid derivatives. researchgate.netnih.govmdpi.com

In Vitro Biological Activities and Pharmacological Potential of 3 Acetyloxy Cholan 24 Oate Derivatives

In Vitro Cytotoxicity and Antiproliferative Studies

The antiproliferative effects of 3-(Acetyloxy)cholan-24-oate derivatives have been evaluated against a panel of human cancer cell lines. These studies are crucial in the initial screening of potential anticancer agents.

Efficacy against Various Cancer Cell Lines (e.g., HeLa, SMMC7404, PC3, MCF-7, A549)

Hybrid molecules incorporating the 3α-acetoxy-5β-cholan-24-oic acid scaffold have demonstrated notable cytotoxic effects. For instance, hybrid molecules based on lithocholic acid and certain unsaturated acids have been shown to be effective against a range of tumor cell lines, including HeLa (cervical cancer), Jurkat (T-cell leukemia), K562 (chronic myelogenous leukemia), U937 (histiocytic lymphoma), and even a human embryonic kidney cell line (HEK293). nih.govresearchgate.net

Research into other cholane (B1240273) derivatives has also revealed antiproliferative activity. While specific IC50 values for a broad range of this compound derivatives against a comprehensive panel of cell lines are not always available in a single study, related compounds have been tested. For example, various benzimidazole (B57391) derivatives have been tested against A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma) cell lines, showing potent cytotoxic action with IC50 values as low as 15.80 µM and 15.58 µM, respectively, for one derivative. jksus.org Similarly, other novel chemical entities have shown efficacy against HeLa and PC3 (prostate cancer) cell lines. farmaciajournal.com

The cytotoxic potential of these derivatives often depends on the specific chemical modifications made to the parent bile acid structure.

Table 1: In Vitro Cytotoxicity of Selected Derivatives Against Human Cancer Cell Lines

Compound/Derivative Type Cell Line IC50 (µM) Reference
Benzimidazole derivative se-182 A549 15.80 jksus.org
Benzimidazole derivative se-182 HepG2 15.58 jksus.org
Brominated acetophenone (B1666503) 5c A549 ~27.3 (11.80 µg/mL) farmaciajournal.com
Brominated acetophenone 5c Caco2 ~42.6 (18.40 µg/mL) farmaciajournal.com
Brominated acetophenone 5c MCF-7 < 23.2 (< 10 µg/mL) farmaciajournal.com
Brominated acetophenone 5c PC3 < 23.2 (< 10 µg/mL) farmaciajournal.com
Hydrazone 1e A-549 13.39 mdpi.com
Hydrazone 1d PC-3 9.38 mdpi.com

Note: The table includes data for various derivatives to illustrate the cytotoxic potential of related compound classes against the specified cell lines. IC50 values for brominated acetophenone were converted from µg/mL to µM for approximation.

Induction of Apoptosis

A key mechanism by which many anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death. Studies have demonstrated that hybrid molecules derived from 3α-acetoxy-5β-cholan-24-oic acid are effective inducers of apoptosis. nih.govresearchgate.net Flow cytometry and fluorescence microscopy have been used to confirm this apoptotic activity in cell lines such as HeLa, U937, Jurkat, and K562. nih.govresearchgate.net

The process of apoptosis induction by these compounds can involve various cellular pathways. Research on certain lithocholic acid derivatives has shown they can affect mitochondria and cause DNA damage in Jurkat tumor cells. nih.govresearchgate.net For example, some derivatives cause a loss of cytochrome C from mitochondria, a key event in the apoptotic cascade. researchgate.net Furthermore, they can trigger the phosphorylation of histone H2A.X, a marker of DNA damage, which can lead to cell cycle arrest and apoptosis. researchgate.net

Anti-inflammatory Properties

Bile acids and their derivatives are known to possess signaling molecules that can modulate inflammatory pathways. soton.ac.ukwgtn.ac.nz The chemical scaffold of cholane can be modified to create derivatives with anti-inflammatory properties. For instance, some 1,2,3-triazole compounds, which can be conjugated with bile acids, are recognized for their potential anti-inflammatory effects. While direct studies on the anti-inflammatory properties of this compound are limited, related flavonoid derivatives have been shown to reduce the production of inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated cells. nih.gov This is often achieved by inhibiting key signaling pathways, such as the TLR4/MAPK pathway. nih.gov

Potential in Metabolic Disorder Research

Bile acids are central regulators of metabolism, and their derivatives are actively being investigated for the treatment of metabolic diseases. soton.ac.ukwgtn.ac.nz They interact with specific receptors like the farnesoid X receptor (FXR) and TGR5, which are crucial targets in conditions such as type 2 diabetes and non-alcoholic steatohepatitis. wgtn.ac.nzacs.org

Derivatives of this compound and similar compounds are studied for their ability to modulate these metabolic pathways. evitachem.com For example, a related compound, Methyl 3α-((ethoxycarbonyl)oxy)-7α,12α-dihydroxycholan-24-oate, is considered a potential candidate for therapeutic use in metabolic disorders due to its influence on lipid and glucose metabolism through bile acid receptor interactions. The structural modifications, such as the acetyloxy group, can alter the compound's interaction with these receptors, potentially leading to more selective and potent therapeutic agents. wgtn.ac.nz

Neuroprotective Properties of Cholan-24-oate Analogues

There is growing interest in the neuroprotective potential of bile acid derivatives, particularly in the context of neurodegenerative diseases like Parkinson's Disease. soton.ac.uk Mitochondrial dysfunction is a known factor in the pathology of Parkinson's, and some bile acids have been shown to improve mitochondrial function. nih.gov

Novel C-nor-D-homo bile acid derivatives, including compounds with a diacetyloxy cholan-24-oate structure, have been synthesized and evaluated in cellular models of Parkinson's Disease. nih.govresearchgate.net These studies, using fibroblasts from patients, have shown that certain novel bile acid analogues can boost mitochondrial function, sometimes more effectively and at lower concentrations than the benchmark bile acid, ursodeoxycholic acid (UDCA). nih.govresearchgate.net Specifically, these compounds have been shown to increase cellular ATP levels and, in some cases, improve the mitochondrial membrane potential, which are key indicators of cellular health. nih.govresearchgate.net

Erythrocyte Membrane Interactions and Hemolytic Activity

The interaction of bile acid derivatives with cell membranes is a critical aspect of their biological profile. Due to their amphiphilic nature, they can interact with and disrupt the lipid bilayer of red blood cells (erythrocytes), potentially leading to hemolysis (the rupture of red blood cells).

Studies have shown that acetyl-derivatives of bile acids can have varied hemolytic activity. For instance, the acetylation of some bile acids can significantly alter their interaction with red blood cell membranes compared to their native forms. researchgate.net Research on a bioconjugate of methyl 3α-acetoxy-cholan-24-oate linked to an indole (B1671886) moiety via a triazole ring indicated that such structural modifications can influence the compound's effect on the red blood cell membrane. nih.govacs.org Interestingly, further structural modifications, such as creating new propargyl esters and indole bioconjugates from acetylated bile acid derivatives, have been found to reduce their hemolytic activity. researchgate.net This highlights the potential to fine-tune the structure of these derivatives to minimize unwanted membrane-perturbing effects while retaining desired therapeutic activities.

Analytical Methodologies and Spectroscopic Characterization in Research

Chromatography Techniques for Analysis

Chromatography is an indispensable tool for the separation and purification of 3-(Acetyloxy)cholan-24-oate and its related compounds from complex mixtures. Different chromatographic methods are selected based on the specific requirements of the analysis, such as the scale of purification or the need for high-resolution separation.

Silica (B1680970) Gel Column Chromatography for Purification

Silica gel column chromatography is a primary and widely used method for the purification of this compound and its intermediates on a preparative scale. caldic.comgoogle.comthieme-connect.com This technique separates compounds based on their differential adsorption to the silica gel stationary phase.

In typical applications, the crude reaction mixture containing the target compound is loaded onto a column packed with silica gel. A solvent system, often a gradient of petroleum ether and ethyl acetate (B1210297), is then passed through the column. caldic.comwhiterose.ac.uk For instance, a mixture of petroleum ether and ethyl acetate in a 2:1 ratio has been successfully used to purify related cholate (B1235396) derivatives. caldic.com In other procedures, a gradient of ethyl acetate in petroleum ether (ranging from 0-30% or 10-100%) is employed to elute the desired compound. whiterose.ac.uknih.gov The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product. evitachem.com These pure fractions are then combined and concentrated to yield the purified this compound derivative. google.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used for the identification and quantification of this compound and its analogs. nih.govgoogle.com It offers superior separation efficiency compared to standard column chromatography, making it ideal for assessing the purity of a sample and for separating closely related compounds. acs.org

In the analysis of bile acid derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed. hilarispublisher.com For example, a Jasco LC-2000 plus HPLC system has been utilized for the analysis of bile acids from biological samples. hilarispublisher.com The progress of reactions involving cholate derivatives is often monitored by HPLC to determine the extent of conversion. google.com Furthermore, HPLC analysis is crucial for determining the purity of synthesized compounds, such as in the fractional crystallization of bile acid alkene mixtures where purity was confirmed to be greater than 95%. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hybrid technique is invaluable for the analysis of this compound in complex matrices and for confirming the molecular weight of the compound and its fragments. whiterose.ac.uk

LC-MS methods have been developed for the simultaneous analysis of multiple related compounds in various samples. nih.gov For the analysis of bile acid derivatives, an Agilent 1200 HPLC series system coupled to an Agilent 6410B tandem mass spectrometer is an example of the instrumentation used. nih.gov The mobile phase in such analyses often consists of a mixture of solvents like acetonitrile (B52724) and water with additives like formic acid to ensure compatibility with mass spectrometry. sielc.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a cornerstone for the structural elucidation and identification of this compound and its derivatives, providing precise molecular weight information and fragmentation patterns that aid in confirming the compound's identity. nist.govnist.gov

High-Resolution LC/ESI-MS

High-Resolution Liquid Chromatography/Electrospray Ionization-Mass Spectrometry (HR-LC/ESI-MS) provides highly accurate mass measurements, which is critical for determining the elemental composition of a molecule. hilarispublisher.comresearchgate.net This technique has been instrumental in the characterization of novel bile acids and their derivatives. hilarispublisher.com

For instance, a JEOL AccuTOF LC-plus liquid chromatography-mass spectrometer equipped with an ESI source has been used for the analysis of bile acid derivatives. researchgate.netjst.go.jp In one study, the high-resolution mass spectrum of a related compound was calculated as C26H44NO7S with a mass of 514.2839 [M-H]-, and the found mass was m/z 514.2837, demonstrating the high accuracy of the technique. hilarispublisher.com Similarly, the sodium adduct of another derivative was calculated as C24H40O5Na+ with a mass of 431.2768 and the found mass was identical, confirming its elemental composition. nih.gov

Table 1: High-Resolution Mass Spectrometry Data for Related Cholan-24-oate Derivatives

Compound Derivative Calculated Mass (m/z) Found Mass (m/z) Ion
C26H44NO7S 514.2839 514.2837 [M-H]-
C24H40O5Na+ 431.2768 431.2768 [M+Na]+
C29H48O6Na+ 515.3343 515.3350 [M+Na]+
C24H36O4Na+ 411.2506 411.2512 [M+Na]+

Electrospray Ionization Mass Spectrometry (ESIMS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of large and thermally labile molecules like bile acid derivatives. whiterose.ac.uk It allows for the ionization of the analyte directly from a solution, minimizing fragmentation and typically producing ions corresponding to the protonated or deprotonated molecule.

ESI-MS is frequently used in conjunction with liquid chromatography (LC-MS) for the analysis of complex mixtures. nih.gov The technique has been used to identify various bile acid conjugates in biological samples, such as urine. nih.gov For example, ESI-MS spectra of patient urine have been compared with those of authentic preparations of related compounds to identify specific metabolites. nih.gov The resulting mass-to-charge ratios provide critical information for the identification and structural confirmation of these compounds. jst.go.jp

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like this compound. It provides in-depth information about the carbon-hydrogen framework of the molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within the molecule, providing data on their chemical environment, and connectivity.

In the ¹H NMR spectrum of the methyl ester of 3α-(acetyloxy)-5β-cholan-24-oate, key signals confirm the presence of the acetyl group and the steroid backbone. nist.gov A characteristic singlet for the three protons of the acetyl group (CH₃CO) typically appears around δ 2.0 ppm. For instance, in a related compound, methyl 3α-acetoxy-cholan-24-oate, this singlet is observed at 1.99 ppm. scielo.org.mx The proton at the C-3 position, now bearing the acetoxy group, shows a multiplet signal shifted downfield due to the deshielding effect of the ester group. mdpi.com In one study, the H-3β proton appeared as a multiplet at δ 5.12 ppm. mdpi.com Another example, 2-hydroxyethyl (3α,5β)-3-(acetyloxy)cholan-24-oate, showed a multiplet for the 3β-H at a range of 4.89–4.81 ppm. nih.govnih.gov

The methyl protons of the steroid nucleus also give characteristic signals. The C-18 and C-19 methyl groups typically resonate as singlets in the upfield region of the spectrum. For example, in propargyl 3α-acetyl-5β-cholan-24-oate, the CH₃-18 and CH₃-19 signals are found at 0.64 ppm and 0.94 ppm, respectively. nih.gov The C-21 methyl group protons usually appear as a doublet.

Table 1: Selected ¹H NMR Spectroscopic Data for this compound Derivatives

Compound Proton Chemical Shift (δ, ppm) Multiplicity
Methyl 3α-acetoxy-cholan-24-oate scielo.org.mx CH₃ (acetyl) 1.99 s
Methyl 3α-acetoxy-cholan-24-oate scielo.org.mx H-3 4.68 tt
2-Hydroxyethyl (3α,5β)-3-(acetyloxy)cholan-24-oate nih.gov 3β-H 4.89–4.81 m
Propargyl 3α-acetyl-5β-cholan-24-oate nih.gov CH₃-18 0.64 s
Propargyl 3α-acetyl-5β-cholan-24-oate nih.gov CH₃-19 0.94 s

s = singlet, tt = triplet of triplets, m = multiplet

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule.

In the ¹³C NMR spectrum of this compound derivatives, the carbonyl carbon of the acetyl group (CH₃C O) is typically observed around δ 170 ppm. nih.gov The C-3 carbon, attached to the oxygen of the acetyl group, experiences a downfield shift compared to its position in the parent alcohol. The carbonyl carbon of the cholan-24-oate ester group at C-24 appears further downfield, often above δ 173 ppm. acs.org For example, in propargyl 3α-formyl-5β-cholan-24-oate, a related compound, the C-24 carbonyl carbon resonates at δ 173.4 ppm. acs.org The methyl carbon of the acetyl group ( C H₃CO) gives a signal in the upfield region, typically around δ 21 ppm. nih.gov

Table 2: Selected ¹³C NMR Spectroscopic Data for this compound Derivatives

Compound Carbon Chemical Shift (δ, ppm)
iso-Propyl 7α-acetyloxy-3α,12α-dihydroxy-5β-cholan-24-oate nih.gov C=O (acetyl) 170.65
iso-Propyl 7α-acetyloxy-3α,12α-dihydroxy-5β-cholan-24-oate nih.gov C-24 (ester) 173.67
Methyl 3α-Propynoyloxy-12α-acetoxy-5β-cholan-24-oate nih.gov CH₃ (acetyl) 21.4
Propargyl 3α-formyl-5β-cholan-24-oate acs.org C-3 74.4

Two-dimensional NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for determining the stereochemistry of complex molecules like this compound. scielo.org.mxslideshare.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons through the carbon skeleton. princeton.eduyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, which is critical for determining the relative stereochemistry of the steroid nucleus. princeton.educam.ac.uk

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the straightforward assignment of carbon signals based on their attached protons. youtube.comresearchgate.netepfl.ch

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. youtube.comresearchgate.netepfl.ch This is particularly useful for identifying quaternary carbons and for assembling larger structural fragments. cam.ac.uk For instance, HMBC can show a correlation between the C-3 proton and the carbonyl carbon of the acetyl group. researchgate.net

DEPT spectroscopy is a valuable technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups in a ¹³C NMR spectrum. By running different DEPT experiments (DEPT-45, DEPT-90, and DEPT-135), the multiplicity of each carbon signal can be determined, which greatly aids in the assignment of the complex ¹³C NMR spectrum of this compound.

Two-Dimensional (2D) NMR Techniques (COSY, NOESY, HMQC, HMBC).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound, the IR spectrum provides clear evidence for the key ester functionalities.

The most prominent absorption bands are the carbonyl (C=O) stretching vibrations. There are typically two strong C=O stretching bands: one for the acetyl ester and one for the cholan-24-oate ester. The acetyl C=O stretch usually appears around 1735-1750 cm⁻¹. masterorganicchemistry.comspectroscopyonline.com The C=O stretch of the carboxylic acid ester at C-24 is also found in this region. For example, in 2-hydroxyethyl (3α,5β)-3-(acetyloxy)cholan-24-oate, a strong absorption is observed at 1736 cm⁻¹. nih.gov

Another key feature is the C-O stretching vibration of the ester groups, which typically appears in the region of 1200-1250 cm⁻¹. masterorganicchemistry.com For the acetyl group, a strong C-C-O stretch is expected around 1240 cm⁻¹. spectroscopyonline.com In the aforementioned 2-hydroxyethyl ester, a strong band is present at 1243 cm⁻¹. nih.gov

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

Functional Group Absorption Range (cm⁻¹) Specific Example: 2-Hydroxyethyl (3α,5β)-3-(acetyloxy)cholan-24-oate nih.gov
C=O Stretch (Ester) 1735 - 1750 1736
C-O Stretch (Ester) 1200 - 1250 1243
C-H Stretch (Alkyl) 2850 - 3000 2938, 2868

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of chemical reactions, assess the purity of a compound, and determine an appropriate solvent system for purification by column chromatography. umich.edulibretexts.org

For this compound, TLC is used to follow the acetylation of the parent 3-hydroxy-cholan-24-oate. The product, being more nonpolar than the starting alcohol due to the esterification of the hydroxyl group, will have a higher retention factor (Rƒ) value. mdpi.com This means it will travel further up the TLC plate in a given solvent system. A common adsorbent for TLC of bile acid derivatives is silica gel, and a mixture of ethyl acetate and hexane (B92381) is often used as the mobile phase. mdpi.com For instance, in the synthesis of a related compound, the reaction was monitored by TLC, and purification was achieved using a mixture of ethyl acetate and hexane. mdpi.com

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Acetylation at the 3-Position

Acetylation of the hydroxyl group at the 3-position of the cholanic acid steroid backbone has been shown to influence its biological activity. For instance, the acetylation of the 3α-hydroxyl group in lithocholic acid resulted in a compound with a reduced affinity for the EphA2 receptor compared to the parent compound. nih.gov This suggests that a free hydroxyl group at this position may be important for optimal interaction with the receptor. The presence of acetoxy groups can, however, enhance the solubility and reactivity of the compound, which are important factors in its biochemical applications. cymitquimica.comcymitquimica.com

Influence of Ester Modifications (e.g., Methyl vs. Ethyl)

Modifications to the ester group at the C-24 position of the cholanic acid side chain can also affect biological activity. While specific comparisons between methyl and ethyl esters of 3-(Acetyloxy)cholan-24-oate are not extensively detailed in the provided context, the methyl ester form is noted to potentially have different solubility and permeability characteristics compared to the free acid. cymitquimica.com For instance, in a series of ∆5-cholenoyl-amino acid conjugates, the methyl ester of an L-tryptophan conjugate was found to be inactive as an Eph-ephrin antagonist, highlighting the importance of a free carboxyl group for activity in that specific series. unipr.it

Effects of Stereochemistry on Biological Activity

The stereochemistry of the cholanic acid skeleton and its substituents is a critical determinant of biological activity. cymitquimica.com Natural bile acids typically possess a 5β-cholanic acid structure with a cis-fused A/B ring, creating a distinct concave hydrophilic (α-face) and a convex hydrophobic (β-face). nih.gov

Key stereochemical considerations include:

A/B Ring Fusion: The cis-fusion of the A and B rings (5β configuration) is a common feature of natural bile acids. mdpi.com Synthetic alteration to a trans-fused (5α or allo) configuration can be achieved. semanticscholar.org

Hydroxyl Group Orientation: The spatial orientation of hydroxyl groups (α or β) significantly impacts the molecule's properties. For example, the inversion of the chiral center at the 3-position from 3α-hydroxy (lithocholic acid) to 3β-hydroxy (isolithocholic acid) yielded a compound with similar potency in inhibiting the EphA2-ephrin-A1 interaction. nih.gov

Amino Acid Conjugate Stereochemistry: In studies of cholanic acid conjugated with amino acids, the stereochemistry of the amino acid had a minimal impact on the inhibitory potency against the EphA2 receptor. For example, conjugates with D-phenylalanine and D-tryptophan showed only slightly lower pIC50 values than their L-amino acid counterparts. researchgate.net

Structural Modifications and Enhanced Biological Efficacy

Modifications to the steroid backbone of cholanic acid derivatives can lead to enhanced or altered biological activity. Oxidation of the 3α-hydroxyl group to a ketone has been shown to decrease affinity for the EphA2 receptor. nih.gov Isomerization of the A/B ring junction from the natural 5β-cis configuration to the 5α-trans configuration is a strategy used to create structural diversity. semanticscholar.org

The introduction of various side chains, particularly at the C-24 carboxylic acid position, has been extensively explored to improve the biological efficacy of cholanic acid derivatives.

Amino Acids: Conjugation of cholanic acid with amino acids has been a key strategy for developing EphA2 receptor antagonists. mdpi.comnih.gov

Small, linear amino acids like glycine (B1666218) and β-alanine have been shown to be effective, producing antagonists with inhibitory potencies comparable to the parent cholanic acid. mdpi.comresearchgate.net

In contrast, the introduction of aromatic amino acids, such as phenylalanine and tryptophan, tended to reduce the potency in displacement studies for cholanic acid derivatives. nih.govresearchgate.net This is a notable difference from lithocholic acid conjugates, where an L-Tryptophan conjugate was the most potent derivative. mdpi.com

Indole (B1671886): The indole moiety, present in the amino acid tryptophan, has been a focus of SAR studies. In cholanic acid conjugates, the introduction of the indole-containing tryptophan did not lead to an improvement in inhibitory potency against the EphA2 receptor. researchgate.net

Triazole: The 1,2,3-triazole ring, often introduced via "click chemistry," has been used to link bile acid units or to connect bile acids with other molecules. researchgate.netresearchgate.net This modification can create novel molecular architectures, such as quasi-podands, with potential for various biological applications. mdpi.comnih.gov The formation of a 1,2,3-triazole skeleton has been associated with a wide range of biological properties, including antimicrobial and anticancer activities. nih.gov

Steroid Backbone Modifications.

Designing Specific Inhibitors or Modulators

The design of specific inhibitors based on the cholanic acid scaffold is an active area of research. By understanding the SAR of these compounds, researchers can make targeted modifications to improve potency and selectivity for specific biological targets, such as the EphA2 receptor. mdpi.comunipr.it For example, the finding that small, linear amino acid conjugates of cholanic acid are effective EphA2 antagonists while aromatic amino acid conjugates are less so provides valuable guidance for the design of future inhibitors. nih.govresearchgate.net The use of the cholanic acid framework has also been explored in the development of inhibitors for other enzymes, such as 17β-hydroxysteroid dehydrogenases. bioscientifica.com

Data Tables

Table 1: Inhibitory Potency of Cholanic Acid and its Amino Acid Conjugates on the EphA2 Receptor

CompoundModificationpIC50
Cholanic acid (1)-4.91
Glycine conjugate (2)Conjugation with glycine4.88
β-Alanine conjugate (4)Conjugation with β-alanine4.90
L-Phenylalanine conjugate (6)Conjugation with L-phenylalanine4.55
D-Phenylalanine conjugate (7)Conjugation with D-phenylalanine4.45
L-Tryptophan conjugate (8)Conjugation with L-tryptophan4.55
D-Tryptophan conjugate (9)Conjugation with D-tryptophan4.49

Data sourced from Russo et al., 2013 mdpi.comresearchgate.net

Prodrug Development Strategies

The chemical compound this compound belongs to the family of acetylated bile acids. These molecules, and bile acids in general, serve as versatile scaffolds in prodrug design. nih.gov A prodrug is an inactive or less active derivative of a drug molecule that undergoes transformation within the body to release the active parent drug. nih.gov This strategy is employed to overcome various pharmaceutical challenges, including poor solubility, instability, and lack of target specificity. The inherent structure of bile acids—a rigid steroidal backbone with a flexible side chain and various sites for chemical modification—makes them ideal candidates for creating prodrugs, particularly for liver-targeted delivery. nih.govtandfonline.com

The core principle behind using bile acids as carriers is to exploit the body's natural bile acid transport systems, such as the apical sodium-dependent bile acid transporter (ASBT) in the intestine and the Na+/taurocholate cotransporting polypeptide (NTCP) in the liver. nih.govnih.gov By conjugating a drug to a bile acid, the resulting prodrug can mimic natural bile acids and be recognized by these transporters, thereby facilitating its absorption and directing it toward the liver. nih.govtandfonline.com

The this compound structure is itself a type of prodrug, as the acetyl group at the C-3 position can be hydrolyzed by esterases in the body to release the corresponding 3-hydroxy bile acid. frontiersin.org However, more complex strategies involve conjugating therapeutic agents to the bile acid scaffold to improve their pharmacokinetic profiles. Key modification sites on the cholan-24-oate skeleton include the hydroxyl groups (typically at C-3, C-7, and C-12) and the C-24 carboxylic acid group. nih.gov

Key Prodrug Strategies:

Ester and Amide Linkages: The most common approach involves linking a drug to the bile acid's C-24 carboxylic acid via an ester or amide bond. nih.gov Amide bonds are generally more stable in the gastrointestinal tract than ester bonds. nih.gov Often, a linker, such as an amino acid, is used to connect the drug to the bile acid. nih.gov This strategy has been explored for various drugs, including antivirals and chemotherapeutics.

Amino Acid Conjugation: Nature conjugates bile acids with glycine or taurine (B1682933) to increase their polarity and control their reabsorption. nih.gov This natural process is mimicked in prodrug design. Conjugating a drug to a bile acid via an amino acid linker can influence the prodrug's affinity for bile acid transporters. For instance, a study synthesizing four bile acid prodrugs of the antiviral drug acyclovir (B1169) found that the choice of bile acid and the valine linker significantly impacted the affinity for the hASBT transporter. acs.org

Targeting Specific Transporters: The design of the conjugate is critical for its interaction with specific transporters. Research has shown that the NTCP transporter in the liver has a broader substrate specificity compared to the ASBT in the ileum. nih.gov Modifications at the C-3 position of the bile acid are generally better tolerated by both ASBT and NTCP than modifications at the C-7 position, making the 3-position a favorable site for drug conjugation. umaryland.edu

Research Findings and Data:

Numerous studies have synthesized and evaluated bile acid-drug conjugates to demonstrate the viability of these prodrug strategies. The goal is often to enhance liver-specific delivery, thereby increasing therapeutic efficacy at the target site while minimizing systemic exposure and off-target effects.

One study focused on creating prodrugs of the chemotherapeutic agent floxuridine (B1672851) by conjugating it to chenodeoxycholic acid (CDCA) via a glutamic acid linker. nih.gov The resulting isomeric prodrugs were evaluated for their interaction with the liver-specific transporter NTCP.

Table 1: In Vitro Properties of Floxuridine-Bile Acid Prodrugs nih.gov
CompoundNTCP Inhibition Constant (Ki)NTCP Michaelis Constant (Km)Passive Permeability (x 10-7 cm/s)
Floxuridine 3′-glutamic acid-CDCA6.86 ± 1.37 µM10.7 ± 2.1 µM0.663 ± 0.121
Floxuridine 5′-glutamic acid-CDCA0.397 ± 0.038 µM40.4 ± 15.2 µM1.72 ± 0.18
Floxuridine (Parent Drug)N/AN/A7.54 ± 0.45

The data demonstrates that both prodrugs are potent inhibitors and substrates of the NTCP transporter, with Ki and Km values in the low micromolar range. nih.gov Crucially, their passive permeability was significantly lower than that of the parent drug, floxuridine, suggesting that the prodrugs are less likely to enter cells non-specifically and may have fewer off-target effects. nih.gov The study also found that the prodrugs were stable in rat plasma but released floxuridine in a rat liver S9 fraction, indicating they have the potential for liver-targeted delivery in vivo. nih.gov

Another research effort involved synthesizing six prodrugs of the antiviral drug ribavirin (B1680618), which is known to cause dose-dependent anemia. nih.gov The prodrugs were created by conjugating ribavirin to different bile acids (cholic acid, chenodeoxycholic acid, and ursodeoxycholic acid) at either the C-3 or C-24 position, using an L-valine linker. The objective was to target the liver-specific NTCP transporter and reduce the drug's accumulation in red blood cells (RBCs).

Table 2: In Vitro NTCP Uptake and RBC Accumulation of a Ribavirin-Bile Acid Prodrug nih.gov
CompoundNTCP SubstrateRibavirin Accumulation in RBCs (vs. Parent Drug)In Vivo Liver Exposure
Ribavirin-L-Val-GCDCAYesReduced by 16.7-foldSimilar to parent drug

All six synthesized prodrugs were found to be substrates for the NTCP transporter. nih.gov The most promising conjugate, Ribavirin-L-Val-GCDCA, was able to release the parent drug in mouse liver fractions. nih.gov Significantly, this prodrug led to a 16.7-fold reduction in ribavirin accumulation in red blood cells in vitro compared to incubating with the parent drug directly. nih.gov In vivo studies in mice confirmed that the prodrug could deliver a similar amount of ribavirin to the liver as administering ribavirin itself, but with approximately 1.8-fold less exposure in plasma, kidneys, and red blood cells. nih.gov These findings highlight the potential of the bile acid prodrug strategy to achieve organ-specific delivery and improve the therapeutic index of a drug. nih.gov

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